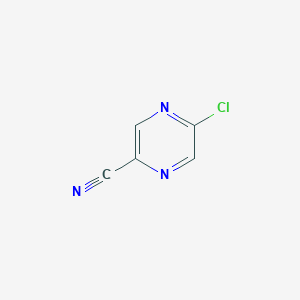

5-Chloropyrazine-2-carbonitrile

Descripción

Overview of Pyrazine (B50134) Derivatives in Organic Chemistry Research

Pyrazine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4. nih.gov This class of N-heterocycles is significant in organic chemistry due to its prevalence in natural products and its wide-ranging applications in pharmacology and materials science. tandfonline.comresearchgate.net Pyrazine derivatives are foundational frameworks for creating bioactive molecules and are noted for a variety of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. nih.govtandfonline.com In synthetic chemistry, the pyrazine ring serves as a versatile scaffold for various coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, making it a focal point for developing new synthetic methodologies. tandfonline.comresearchgate.net

Significance of Halogenated Pyrazines in Chemical Synthesis

The introduction of halogen atoms, such as chlorine, onto the pyrazine ring significantly enhances its synthetic utility. Halogenated pyrazines are crucial intermediates in organic synthesis. nih.gov The halogen acts as an electron-withdrawing group, which can influence the electronic properties of the pyrazine ring system. nih.govacs.org This electronic modification can be critical for the biological activity of the final compound. nih.gov Furthermore, the halogen atom provides a reactive site for nucleophilic substitution or for cross-coupling reactions, allowing for the straightforward introduction of other functional groups and the construction of more complex molecular architectures. nih.gov Dihydroisoquinolines (DHIQs) bearing halogen substituents, for instance, have been used in the synthesis of complex polycyclic structures. acs.org

Role of Nitrile Functional Groups in Medicinal Chemistry and Organic Synthesis

The nitrile, or cyano (-C≡N), functional group is of immense importance in both medicinal chemistry and organic synthesis. nih.govrsc.org Its unique electronic properties, including a strong dipole moment and the ability to act as a hydrogen bond acceptor, make it a valuable component in drug design. ebsco.comnih.govnih.gov In medicinal chemistry, the nitrile group is often used as a bioisostere for a carbonyl group and can enhance binding affinity to protein targets, improve pharmacokinetic profiles, and increase metabolic stability. nih.govnih.gov

In organic synthesis, the nitrile group is a versatile intermediate. numberanalytics.comfiveable.me It can be readily transformed into other critical functional groups, such as primary amines (through reduction) or carboxylic acids (through hydrolysis), which significantly expands its synthetic potential. pearson.comnumberanalytics.com The nitrile's reactivity also allows it to participate in various cycloaddition and insertion reactions, enabling the construction of complex carbo- and heterocyclic systems. nih.govnumberanalytics.com

Historical Context of 5-Chloropyrazine-2-carbonitrile within Pyrazine Chemistry

The development of this compound is situated within the broader history of pyrazine chemistry, which began with the synthesis of its parent compound in the 19th century. researchgate.net The systematic exploration of functionalized pyrazines gained momentum as chemists sought to create building blocks for pharmaceuticals and other specialized chemicals. The synthesis of compounds like this compound is a direct result of the need for polysubstituted pyrazines that offer multiple points for chemical modification. It is recognized as a valuable chemical intermediate, alongside related structures such as 5-chloropyrazine-2-carboxylic acid and 3-chloropyrazine-2-carbonitrile (B110518). chemicalbook.combldpharm.com Its presence in chemical catalogs and its citation in patent literature underscore its role as a building block for creating more complex, often biologically active, molecules. nih.govnih.gov The synthesis of such compounds generally involves the functionalization of a pre-existing pyrazine ring, for example, through the chlorination of a pyrazine carbonitrile precursor. chemicalbook.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₅H₂ClN₃ | PubChem nih.gov |

| Molecular Weight | 139.54 g/mol | PubChem nih.gov |

| CAS Number | 36070-75-6 | PubChem nih.gov |

| Appearance | Solid (form not specified) | --- |

| XLogP3 | 0.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₅H₂ClN₃ | Primary subject of the article |

| Pyrazine | C₄H₄N₂ | Parent heterocyclic compound |

| 5-Chloropyrazine-2-carboxylic acid | C₅H₃ClN₂O₂ | Related chemical intermediate bldpharm.com |

| 3-Chloropyrazine-2-carbonitrile | C₅H₂ClN₃ | Isomeric chemical intermediate chemicalbook.com |

| Acetonitrile | CH₃CN | Common nitrile-containing solvent ebsco.comfiveable.me |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-chloropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3/c6-5-3-8-4(1-7)2-9-5/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYRFWMSDBGPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60485516 | |

| Record name | 5-Chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36070-75-4 | |

| Record name | 5-Chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropyrazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloropyrazine 2 Carbonitrile and Its Analogs

Regioselective Preparation Methods

Regioselective synthesis is crucial for preparing specific isomers of chloropyrazine carbonitriles, ensuring the correct placement of functional groups on the pyrazine (B50134) ring.

A novel and regioselective method has been developed for the preparation of 5-chloropyrazine-2-carbonitrile starting from pyrazine-2-carboxamide. This approach provides a targeted pathway to the 5-chloro isomer. The conversion involves a chlorination step followed by dehydration of the amide group to a nitrile.

The chlorination of pyrazine N-oxides represents a foundational strategy for producing chloropyrazines. This process typically involves two main steps: the oxidation of the pyrazine ring nitrogen to form a pyrazine N-oxide, followed by treatment with a chlorinating agent. For instance, pyrazine di-N-oxides can be prepared through oxidation with agents like trifluoroperacetic acid. Subsequent reaction with a chlorinating agent, such as phosphorus oxychloride, converts the N-oxide into the corresponding chloropyrazine. This conversion is a key method for introducing chlorine atoms onto the pyrazine ring.

While direct nucleophilic halogenation is less common, the nucleophilic substitution of a pre-existing halogen on the pyrazine ring is a widely used strategy to synthesize a diverse range of analogs. Starting with a chloropyrazine derivative, the chlorine atom can be displaced by various nucleophiles. This approach is instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies. For example, 3-chloropyrazine-2-carboxamide (B1267238) can react with variously substituted benzylamines, where the benzylamino group displaces the chlorine atom via a nucleophilic substitution mechanism.

Alternative Synthetic Routes and Precursors

Beyond regioselective methods, other synthetic strategies and precursors are employed to access this compound and its analogs. These routes may offer advantages in terms of starting material availability or the ability to introduce different substitution patterns.

3-Amino-5-chloropyrazine-2-carbonitrile is a vital intermediate for the synthesis of various pharmacologically active molecules. Its structure allows for several types of chemical transformations to produce diverse analogs. The reactivity of the compound is primarily centered around its chloropyrazine ring and the amino and nitrile groups, which permit nucleophilic substitution and other modifications.

Key reaction types starting from this precursor include:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles to create new derivatives.

Deaminative Chlorination: The amino group can be conceived as a functional handle that can be replaced. A modern method allows for the conversion of C(sp²)-NH₂ bonds into C(sp²)-Cl bonds using a pyrylium (B1242799) reagent and a chloride source like magnesium chloride. nih.gov This transformation is notable for its wide functional group tolerance. nih.gov The classic Sandmeyer reaction, which converts an amino group into a diazonium salt that is subsequently replaced by a chloride, is another established method for this type of transformation. nih.gov

Other Reactions: The amino group can also be oxidized or reduced, and the compound can participate in coupling reactions to build more complex molecular architectures.

These reactions demonstrate the utility of 3-Amino-5-chloropyrazine-2-carbonitrile as a versatile building block for creating a wide range of pyrazine analogs.

The introduction of a cyano group is a key step in the synthesis of pyrazine carbonitriles. Modern methods focus on safer and more sustainable reagents than traditional toxic metal cyanides. nih.gov A recently developed catalytic reductive cyanation method uses carbon dioxide (CO₂) and ammonia (B1221849) (NH₃) or urea (B33335) as the cyano source. nih.gov This transformation is effective for nonactivated aryl chlorides in the presence of nickel–triphos complexes, tolerating a variety of sensitive functional groups and producing aryl nitriles in moderate to excellent yields. nih.gov

Another approach involves the direct chlorination and cyanation of the pyrazine ring. For example, 3-chloropyrazine-2-carbonitrile (B110518) can be synthesized from pyrazine-2-carbonitrile by reacting it with sulfuryl chloride in a suitable solvent system. chemicalbook.com

Synthetic Methodologies Overview

| Method | Starting Material(s) | Key Reagents | Product | Ref. |

| Deaminative Chlorination | Aminoheterocycle | Pyrylium tetrafluoroborate, MgCl₂ | Chloroheterocycle | nih.gov |

| Sandmeyer Reaction | Aminoheterocycle | NaNO₂, HCl, CuCl | Chloroheterocycle | nih.gov |

| Reductive Cyanation | Organic Chloride | CO₂/NH₃ or Urea, Ni(acac)₂, Triphos, PhSiH₃ | Organic Nitrile | nih.gov |

| Chlorination | Pyrazine-2-carbonitrile | Sulfuryl chloride, DMF | 3-Chloropyrazine-2-carbonitrile | chemicalbook.com |

| Chlorination from Hydroxy | 3-Hydroxypyrazine-2-carboxamide | Phosphorus oxychloride, Diisopropylethylamine | 3-Chloropyrazine-2-carbonitrile | chemicalbook.com |

Catalytic Systems in this compound Synthesis

The synthesis of pyrazine derivatives, including this compound and its analogs, often employs catalytic systems to enhance efficiency and selectivity. Copper-catalyzed reactions, in particular, have proven to be versatile in forming key carbon-heteroatom and carbon-carbon bonds.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions are fundamental in the synthesis of aryl nitriles and related structures. The Ullmann condensation, a copper-promoted conversion of aryl halides, is a classic example of such cross-coupling reactions. wikipedia.org These reactions traditionally required high temperatures and stoichiometric amounts of copper, often in polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.orgnih.gov However, modern advancements have introduced soluble copper catalysts supported by ligands, allowing for milder reaction conditions. wikipedia.org

One of the most relevant copper-catalyzed methods for nitrile synthesis is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide. nih.govnih.gov Innovations in this area have led to the development of protocols that use only catalytic amounts of copper salts and ligands, a significant improvement over traditional methods that required stoichiometric copper(I) cyanide. nih.govnih.govorganic-chemistry.org For instance, an efficient system for the cyanation of aryl iodides and bromides utilizes catalytic copper salts combined with chelating ligands. nih.gov

A further refinement is the copper-catalyzed domino halogen exchange-cyanation of aryl bromides. nih.govorganic-chemistry.org This procedure uses a catalytic system of copper(I) iodide (CuI), potassium iodide (KI), and a ligand such as N,N'-dimethylethylenediamine. nih.gov In this process, the aryl bromide is converted in situ to the more reactive aryl iodide, which then undergoes cyanation. nih.gov This method is compatible with a wide range of functional groups and avoids the harsh conditions and difficult purification associated with older protocols. nih.govorganic-chemistry.org These catalytic cyanation strategies are applicable to the synthesis of various pyrazinecarbonitriles from their corresponding halogenated pyrazine precursors.

Table 1: Key Features of Modern Copper-Catalyzed Cyanation

| Feature | Description | Key Advantage |

|---|---|---|

| Catalytic Copper | Uses catalytic amounts of copper salts (e.g., CuI) instead of stoichiometric quantities. nih.govorganic-chemistry.org | Reduced metal waste, easier product purification. organic-chemistry.org |

| Ligand Support | Employs chelating ligands (e.g., diamines) to stabilize the copper catalyst. wikipedia.orgnih.govnih.gov | Improved catalyst solubility and efficiency. wikipedia.org |

| Domino Reaction | Combines halogen exchange and cyanation in one pot for less reactive halides (e.g., bromides). nih.govorganic-chemistry.org | Milder conditions, broader substrate scope. nih.gov |

| Cyanating Agent | Can utilize alternative cyanide sources like acetone (B3395972) cyanohydrin. nih.gov | Potentially safer handling and different reactivity profile. |

Synthetic Modifications and Derivatization Strategies

This compound is a valuable scaffold for creating a diverse range of derivatives through various synthetic modifications. These strategies include nucleophilic substitution of the chlorine atom and transformations of the carbonitrile group.

Formation of Substituted Phenylsulfanylpyrazine-2-carboxylic Acid Derivatives

A significant derivatization of this compound involves its reaction with substituted thiophenols to form phenylsulfanylpyrazine derivatives. researchgate.netsmolecule.com This nucleophilic substitution is carried out in the presence of a heterogeneous copper catalyst. researchgate.net The reaction proceeds via a proposed radical-ionic mechanism, facilitated by the electron-deficient nature of the pyrazine ring. researchgate.netsmolecule.com The initial coupling product, a substituted phenylsulfanylpyrazine-2-carbonitrile, can then be hydrolyzed to the corresponding carboxylic acid. This method provides a direct route to a series of substituted phenylsulfanylpyrazine-2-carboxylic acid derivatives. researchgate.netdocumentsdelivered.com The reactivity of the starting chloropyrazine is correlated with the calculated electron deficiency at the carbon atoms of the pyrazine ring. researchgate.net

Table 2: Synthesis of Phenylsulfanylpyrazine Derivatives

| Reactant A | Reactant B | Product Type | Catalyst |

|---|

Aminolysis Reactions for Pyrazine-2-carboxamides

The conversion of pyrazinecarbonitriles and their derivatives into pyrazine-2-carboxamides is a key synthetic transformation, often achieved through aminolysis or related reactions. While direct aminolysis of the nitrile can be challenging, a common strategy involves first hydrolyzing the nitrile to a carboxylic acid or ester, followed by reaction with an amine. mdpi.comnih.gov

For instance, 3-chloropyrazine-2-carbonitrile, an isomer of the title compound, can be partially hydrolyzed to 3-chloropyrazine-2-carboxamide under controlled pH and temperature conditions. researchgate.netmdpi.com This carboxamide can then undergo aminodehalogenation by reacting with various amines, such as substituted benzylamines, to yield a series of N-substituted aminopyrazine-2-carboxamides. mdpi.com

Alternatively, a pyrazine carboxylic acid can be activated, for example by converting it to an acyl chloride with thionyl chloride, and then reacted with an amine to form the desired amide. mdpi.commdpi.com Another approach involves the aminolysis of a pyrazine methyl ester with an amine, which can be efficiently promoted by microwave irradiation. nih.gov These methods are broadly applicable for the synthesis of diverse libraries of pyrazine-2-carboxamides for various research applications. nih.govresearchgate.net

Preparation of Other Halogenated Pyrazinecarbonitriles

The chlorine atom in this compound can be replaced with other halogens through halogen exchange (Halex) reactions. frontiersin.orgnih.gov These reactions are synthetically valuable as they allow for the conversion of more readily available chloro-derivatives into bromo- or iodo-derivatives, which can exhibit different reactivity in subsequent coupling reactions. frontiersin.org

The Finkelstein reaction, which traditionally involves the exchange of chloride or bromide for iodide using an alkali metal iodide like NaI or KI in a suitable solvent, is a cornerstone of halogen exchange. youtube.comorganicmystery.com While classic Finkelstein reactions are common for alkyl halides, analogous transformations can be performed on aryl halides, often requiring metal catalysis. frontiersin.org Copper-catalyzed systems, similar to those used in domino cyanation reactions, can facilitate this exchange. organic-chemistry.org For example, reacting an aryl chloride with a source of iodide in the presence of a copper catalyst can yield the corresponding aryl iodide. frontiersin.org

Conversely, the Swarts reaction is used to introduce fluorine by treating a haloalkane with an inorganic fluoride (B91410) agent like AgF or Hg₂F₂. youtube.comorganicmystery.com Applying these principles to this compound would allow for the synthesis of other 5-halopyrazine-2-carbonitriles, thereby expanding the range of available building blocks for further chemical synthesis. The possibility of "halogen dance" reactions, where a halogen atom migrates to a different position on the heterocyclic ring under basic conditions, also represents a potential, though more complex, pathway for isomerization. clockss.org

Reactivity and Reaction Mechanisms of 5 Chloropyrazine 2 Carbonitrile

Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring in 5-Chloropyrazine-2-carbonitrile is susceptible to nucleophilic substitution reactions, a characteristic reaction for this class of heterocyclic compounds. thieme-connect.describd.com

Role of the Chlorine Atom in Reactivity

The chlorine atom at the 5-position of the pyrazine ring is a key functional group that significantly influences the molecule's reactivity. smolecule.com This halogen atom can be displaced by a variety of nucleophiles, making it a valuable site for introducing diverse functionalities into the pyrazine core. This reactivity is a cornerstone of its utility as a building block in organic synthesis. The presence of the chlorine atom, along with the electron-withdrawing nitrile group, activates the pyrazine ring for such substitutions.

Reactivity Correlation with Electronic Deficiency

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. thieme-connect.deum.edu.myresearchgate.net This electronic deficiency is further amplified by the electron-withdrawing nature of both the chlorine atom and the nitrile group. smolecule.com The resonance structures of pyrazine show that the carbon atoms, particularly at positions 2, 3, 5, and 6, bear a partial positive charge, making them susceptible to nucleophilic attack. um.edu.my Research has indicated a correlation between the calculated electronic deficiency at specific carbon atoms (C3, C5, and C6) and the observed reactivity in nucleophilic substitution reactions. smolecule.com This understanding allows for a more guided approach to designing synthetic strategies involving this compound. smolecule.com

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) at the 2-position of the pyrazine ring offers another avenue for chemical transformations, further expanding the synthetic utility of this compound.

Hydrolysis to Carboxylic Acids or Amidines

The nitrile group can undergo hydrolysis under either acidic or alkaline conditions to yield a carboxylic acid. libretexts.org This reaction typically proceeds in two stages, first forming an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.org In the case of this compound, this would result in the formation of 5-chloropyrazine-2-carboxylic acid. The nitrile group can also be converted to an amidine.

| Starting Material | Reaction Conditions | Intermediate | Final Product |

|---|---|---|---|

| This compound | Acidic or Alkaline Hydrolysis | 5-Chloropyrazine-2-carboxamide (B1198457) | 5-Chloropyrazine-2-carboxylic acid |

Reactions for Heterocyclic Compound Formation

The nitrile group is a versatile functional group that can participate in various cyclization reactions to form new heterocyclic rings. This reactivity allows for the construction of more complex molecular architectures based on the pyrazine scaffold. um.edu.my

Regioselectivity and Stereoselectivity in Reactions

The reactivity of this compound is significantly influenced by the electronic properties of the pyrazine ring, which is substituted with two electron-withdrawing groups: a chloro group at the 5-position and a carbonitrile group at the 2-position. This substitution pattern dictates the regioselectivity of its reactions, particularly in nucleophilic aromatic substitution. Information regarding the stereoselectivity of reactions involving this compound is not extensively documented in publicly available research.

Regioselectivity in Nucleophilic Aromatic Substitution

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The addition of a cyano group at the 2-position further enhances this electron deficiency, particularly activating the ring towards nucleophilic attack. In the case of this compound, this electronic arrangement makes the carbon atom at the 5-position, which is bonded to the chlorine atom, the primary site for nucleophilic substitution.

Studies have shown that in nucleophilic aromatic substitution (SNAr) reactions of unsymmetrical 3,5-dichloropyrazines, the site of nucleophilic attack is determined by the nature of the substituent at the 2-position. When an electron-withdrawing group, such as the carbonitrile group in this compound, is present at the 2-position, nucleophilic attack preferentially occurs at the 5-position. rsc.org This is attributed to the stabilization of the Meisenheimer intermediate formed during the reaction.

A notable example of the regioselectivity of this compound is its reaction with thiophenols in the presence of a copper catalyst. These reactions yield 5-(phenylsulfanyl)pyrazine-2-carbonitrile derivatives, with the substitution occurring exclusively at the 5-position. researchgate.net The reactivity in these coupling reactions has been correlated with the calculated electronic deficiency at the C5 position of the pyrazine ring. researchgate.net

Table 1: Regioselective Nucleophilic Substitution of this compound with Thiophenols researchgate.net

| Nucleophile (Thiophenol Derivative) | Product |

| Thiophenol | 5-(Phenylsulfanyl)pyrazine-2-carbonitrile |

| 4-Methylthiophenol | 5-(p-Tolylsulfanyl)pyrazine-2-carbonitrile |

| 4-Chlorothiophenol | 5-((4-Chlorophenyl)sulfanyl)pyrazine-2-carbonitrile |

| 4-Methoxythiophenol | 5-((4-Methoxyphenyl)sulfanyl)pyrazine-2-carbonitrile |

This table illustrates the consistent regioselective substitution at the 5-position.

The preparation of this compound itself from pyrazine-2-carboxamide is also a regioselective process, ensuring the specific placement of the chloro and cyano groups. researchgate.net

Stereoselectivity in Reactions

Currently, there is a lack of specific research data in the public domain detailing the stereoselectivity of reactions where this compound is a primary reactant. While asymmetric synthesis and stereoselective reactions are well-documented for many heterocyclic compounds, specific studies focusing on inducing chirality or controlling diastereoselectivity in reactions starting from this compound are not readily found in the reviewed literature. Therefore, a detailed discussion with research findings and data tables on the stereoselectivity of its reactions cannot be provided at this time.

Computational and Spectroscopic Characterization in Research

Density Functional Theory (DFT) Studies on Pyrazine (B50134) Derivatives

Density Functional Theory (DFT) has become a revolutionary tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com For pyrazine derivatives, DFT calculations provide fundamental insights into their geometry, stability, and reactivity. researchgate.netekb.eg Methods like the B3LYP hybrid functional combined with various basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are commonly employed to optimize molecular structures and predict spectroscopic properties. researchgate.netijesit.comaimspress.com These theoretical studies are invaluable for complementing and interpreting experimental data. bendola.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer interactions. aimspress.comnih.gov

Studies on various pyrazine and related heterocyclic derivatives show that substitutions on the ring system can effectively tune the HOMO-LUMO energy gap. researchgate.netnih.gov For example, theoretical studies on substituted pyridines, which are structurally related to pyrazines, demonstrate that the HOMO-LUMO gap explains the potential for charge transfer within the molecule. ijesit.com This analysis is crucial for predicting how a molecule like 5-Chloropyrazine-2-carbonitrile will interact with other chemical species. nih.govrsc.org

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Pyrazine Derivative (Illustrative Data)

| Parameter | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -2.15 |

| Energy Gap (ΔE) | 5.10 |

| Ionization Potential | 7.25 |

| Electron Affinity | 2.15 |

Note: This table presents illustrative data for a generic pyrazine derivative calculated using DFT to demonstrate the concepts of HOMO-LUMO analysis. Actual values for this compound would require specific computation.

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. aimspress.com The MEP surface displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. researchgate.net

For pyrazine derivatives, MEP analysis reveals that the nitrogen atoms of the pyrazine ring are typically sites of negative electrostatic potential, making them targets for electrophiles. nih.govresearchgate.net The distribution of electrostatic potential is significantly influenced by the nature and position of substituents. nih.govchemrxiv.org In a molecule like this compound, the electron-withdrawing nature of the chlorine atom and the nitrile group would create distinct regions of positive potential on the ring, influencing its interaction with nucleophiles. mdpi.com

Conceptual DFT provides reactivity indices, such as the Fukui function, which help to quantify and predict the most reactive sites within a molecule. mdpi.com The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov Condensed Fukui functions are used to identify which atoms are most susceptible to electrophilic attack (f⁻), nucleophilic attack (f⁺), or radical attack (f⁰). nih.govnih.gov

This method has been successfully applied to nitrogen heteroarenes to elucidate regioselectivity. nih.govresearchgate.net The sites with the highest Fukui function values are predicted to be the most reactive. mdpi.comnih.gov For a molecule with multiple potential reaction sites like this compound, calculating the condensed Fukui functions for each atom would allow for a precise prediction of its reactivity pattern in various chemical reactions. chemrxiv.org

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable for confirming the structure of newly synthesized compounds and for studying their molecular vibrations.

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The vibrational wavenumbers observed in an FT-IR spectrum are characteristic of specific bonds or groups of bonds. orientjchem.org

In the study of pyrazine derivatives, FT-IR spectra provide clear evidence for the presence of key structural features. bendola.com For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

C≡N (Nitrile) stretch: Typically a sharp, medium-intensity band around 2220-2260 cm⁻¹.

Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

C-H stretching: Bands above 3000 cm⁻¹.

C-Cl stretching: Typically found in the fingerprint region, below 800 cm⁻¹.

DFT calculations are often used in conjunction with experimental FT-IR to perform vibrational assignments, where calculated frequencies are correlated with observed spectral bands. chemrxiv.orgresearchgate.netepa.gov This combined approach provides a detailed and accurate understanding of the molecule's vibrational modes.

Table 2: Characteristic FT-IR Vibrational Frequencies for Pyrazine Derivatives (Illustrative)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H | Aromatic Stretch | 3050 - 3150 |

| C≡N | Nitrile Stretch | 2229 |

| C=N | Ring Stretch | 1580 - 1610 |

| C=C | Aromatic Ring Stretch | 1400 - 1500 |

| C-Cl | Stretch | 600 - 800 |

Note: This table provides typical frequency ranges. The exact position of the peaks for this compound would be determined experimentally.

NMR Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique used to determine the structure of this compound. smolecule.com The pyrazine ring contains two hydrogen atoms at positions 3 and 6, which are expected to show distinct signals in the ¹H NMR spectrum due to their different electronic environments. The carbon atoms of the pyrazine ring, the nitrile group, and the chloro-substituted carbon are identifiable in the ¹³C NMR spectrum. oregonstate.edulibretexts.org

Table 1: NMR Spectroscopic Data for this compound (Note: Specific experimental data from cited sources were not available at the time of this writing. The table structure is provided for illustrative purposes.)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | Aromatic Region | Doublet, Doublet |

Mass Spectrometry

Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₅H₂ClN₃ and a molecular weight of approximately 139.54 g/mol . sigmaaldrich.com High-resolution mass spectrometry provides the exact mass, which for this compound is 138.9937 g/mol (monoisotopic mass).

Predicted mass spectrometry data for the closely related isomer, 6-chloropyrazine-2-carbonitrile, suggests several common adducts that would be observed. uni.lu These predictions are valuable for identifying the compound in mass spectrometry analyses.

Table 2: Predicted Mass Spectrometry Data for Chloropyrazine-2-carbonitrile Isomer (Based on predicted data for 6-chloropyrazine-2-carbonitrile) uni.lu

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 140.00101 |

| [M+Na]⁺ | 161.98295 |

| [M-H]⁻ | 137.98645 |

| [M+K]⁺ | 177.95689 |

| [M]⁺ | 138.99318 |

Crystallographic Studies and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for this compound was not identified in the search results, the solid-state structure is expected to be governed by several key intermolecular interactions based on studies of structurally similar compounds. smolecule.com The planar geometry of the pyrazine ring, combined with the presence of the chloro and nitrile functional groups, facilitates specific non-covalent interactions that dictate the crystal packing.

Hydrogen Bonding (C—H···Nnitrile and C—H···Npyridine)

The crystal structure of this compound is anticipated to be stabilized by weak hydrogen bonds. Specifically, the hydrogen atoms on the pyrazine ring can act as donors, forming C—H···N hydrogen bonds with the nitrogen atoms of both the nitrile group (C—H···Nnitrile) and the pyrazine ring of neighboring molecules (C—H···Npyridine). These types of interactions are known to be significant in directing the supramolecular assembly in related nitrogen-containing heterocyclic compounds, leading to the formation of well-defined one- or two-dimensional networks in the crystal lattice.

Advanced Applications and Research Frontiers of 5 Chloropyrazine 2 Carbonitrile Derivatives

Medicinal Chemistry and Drug Development

The inherent reactivity and structural features of 5-Chloropyrazine-2-carbonitrile make it a valuable intermediate in medicinal chemistry. Its pyrazine (B50134) ring, a privileged structure in drug discovery, coupled with the chloro and cyano functionalities, allows for diverse chemical modifications, leading to the synthesis of a wide array of bioactive molecules. nih.gov Derivatives of this compound have been extensively studied for their potential as antimicrobial, anticancer, antiviral, and anti-inflammatory agents, marking it as a significant player in the quest for new and effective pharmaceuticals.

Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular)

Derivatives of this compound have emerged as a promising class of antimicrobial agents, exhibiting a broad spectrum of activity against various pathogens. The pyrazine core is a key pharmacophore in several existing antimicrobial drugs, and modifications of the this compound template have led to the discovery of potent antibacterial, antifungal, and antitubercular compounds.

While direct derivatization of the carbonitrile group of this compound for antitubercular activity is not extensively documented in the reviewed literature, closely related N-substituted 5-chloropyrazine-2-carboxamides have shown notable efficacy against Mycobacterium tuberculosis H37Rv.

A study focusing on N-benzyl-5-chloropyrazine-2-carboxamides revealed that these compounds exhibit antimycobacterial activity comparable to the first-line antitubercular drug, pyrazinamide (B1679903), with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 µg/mL. nih.gov Notably, certain derivatives demonstrated significant activity against M. kansasii, a species naturally resistant to pyrazinamide. For instance, 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide and 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide displayed MIC values of 3.13 µg/mL and 6.25 µg/mL, respectively, against this challenging pathogen. nih.gov

Furthermore, research on N-phenylpyrazine-2-carboxamide derivatives has underscored the importance of the 5-chloro substitution on the pyrazine ring for enhanced antimycobacterial activity against M. tuberculosis H37Rv when compared to their non-chlorinated or 6-chloro positional isomers. nih.gov This highlights the critical role of the specific substitution pattern of the parent this compound scaffold in achieving potent antitubercular effects.

Table 1: Antimycobacterial Activity of N-substituted 5-chloropyrazine-2-carboxamide (B1198457) Derivatives against M. tuberculosis H37Rv and M. kansasii

| Compound | Substituent | MIC (µg/mL) against M. tuberculosis H37Rv | MIC (µg/mL) against M. kansasii |

|---|---|---|---|

| Pyrazinamide | - | 12.5-25 | >100 |

| 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | 4-methylbenzyl | - | 3.13 |

Data sourced from scientific literature. The table presents a selection of compounds and their reported activities.

Anticancer and Antitumor Properties

The quest for novel anticancer agents has led researchers to explore the potential of this compound derivatives. While specific studies focusing exclusively on derivatives of this compound are emerging, broader research into pyrimidine-5-carbonitrile derivatives, which share a similar structural motif, has shown promising results.

A series of novel pyrimidine-5-carbonitrile derivatives were designed and synthesized as potential dual inhibitors of EGFRWT (Epidermal Growth Factor Receptor wild-type) and COX-2 (Cyclooxygenase-2), both of which are significant targets in cancer therapy. nih.gov Two compounds from this series, designated as 4e and 4f , demonstrated potent cytotoxic activity against a panel of 60 human cancer cell lines. nih.gov They were particularly effective against colon cancer (Colo 205) with IC50 values of 1.66 µM and 1.83 µM, respectively. nih.gov Further investigation revealed that these compounds induced apoptosis and arrested the cell cycle at the G1 phase in Colo-205 cells. nih.gov

Another study on pyrimidine-5-carbonitrile derivatives identified compounds with significant antiproliferative activity against various cancer cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549). nih.gov One particular compound, 11b , exhibited IC50 values ranging from 2.4 to 4.14 µM across these cell lines, demonstrating more potent activity than the established EGFR inhibitor, erlotinib. nih.gov This compound was also found to be a potent inhibitor of both wild-type and mutant EGFR. nih.gov

Although these findings are for pyrimidine-5-carbonitriles, they provide a strong rationale for the exploration of pyrazine-5-carbonitrile derivatives as potential anticancer agents, leveraging the structural similarities to achieve similar or enhanced therapeutic effects.

Table 2: Anticancer Activity of Selected Pyrimidine-5-carbonitrile Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4e | Colo 205 | 1.66 |

| 4f | Colo 205 | 1.83 |

| 11b | HCT-116 | 3.37 |

| 11b | HepG-2 | 3.04 |

| 11b | MCF-7 | 4.14 |

| 11b | A549 | 2.4 |

Data represents a selection from scientific studies on pyrimidine-5-carbonitrile derivatives and is intended to be illustrative of the potential of this class of compounds.

Antiviral Activity, including SARS-CoV-2

The pyrazine scaffold is a key component of several antiviral drugs, and this compound serves as a valuable precursor in the synthesis of novel antiviral agents. While direct evidence of the antiviral activity of its simple derivatives is still emerging, related compounds have shown significant promise, particularly against SARS-CoV-2.

Research has indicated that this compound is an important intermediate in the production of fluorinated pyrazines, which are utilized in antiviral medications. nih.gov This highlights the foundational role of this compound in developing new antiviral therapies.

More specifically, a series of pyrazine-triazole conjugates were synthesized and screened for their activity against SARS-CoV-2. Several of these conjugates demonstrated significant potency against the virus, with some showing better antiviral activity and selectivity than the reference drug, Favipiravir (B1662787). nih.gov Although not direct derivatives of this compound, this research underscores the potential of the pyrazine core in developing effective anti-SARS-CoV-2 agents.

Furthermore, a favipiravir analog, (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide, known as Cyanorona-20, has displayed potent activity against SARS-CoV-2, with an EC50 of approximately 0.45 μM. strath.ac.uk This compound, which features a pyrazine carboxamide structure, further supports the investigation of pyrazine derivatives as a source of novel antiviral therapies.

Anti-inflammatory and Analgesic Effects

Derivatives of pyrazine have been investigated for their potential to alleviate pain and inflammation. While specific studies on this compound derivatives are not extensively available, research on related pyrazine N-acylhydrazone derivatives has shown promising results.

In one study, a series of pyrazine N-acylhydrazone derivatives were designed and evaluated as novel analgesic and anti-inflammatory drug candidates. nih.gov One particular compound, 2-N'-[(E)-(3,4,5-trimethoxyphenyl) methylidene]-2-pyrazinecarbohydrazide (LASSBio-1181), demonstrated significant activity in various animal models of pain and inflammation. nih.gov This compound was also found to be effective in a chronic inflammation model, suggesting its potential as a lead compound for the development of new anti-inflammatory and analgesic drugs. nih.gov

The broader class of pyrazole (B372694) derivatives has also been extensively studied for these effects. For instance, the pyrazole derivative FR140423 was identified as a potent and selective cyclooxygenase-2 (COX-2) inhibitor with strong anti-inflammatory and analgesic properties, even exhibiting morphine-like analgesic effects without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

These findings in related heterocyclic systems provide a strong impetus for the investigation of this compound derivatives for their potential anti-inflammatory and analgesic activities.

Exploration as Enzyme Inhibitors (e.g., DprE1)

Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it an attractive target for the development of new antitubercular drugs. While direct inhibition of DprE1 by derivatives of this compound has not been specifically reported in the reviewed literature, the broader class of pyrazine-based compounds has been explored for this purpose.

A study focused on the design and synthesis of novel pyrazine-based antitubercular agents identified several compounds with significant activity against M. tuberculosis H37Rv. nih.gov Through in silico studies, including shape-based similarity, pharmacophore mapping, and inverse docking, the researchers proposed that pantothenate synthetase could be a possible target for these compounds. nih.gov

Although a direct link to DprE1 inhibition by this compound derivatives is not yet established, the exploration of pyrazine analogs as inhibitors of essential mycobacterial enzymes is an active area of research. The structural features of this compound make it a plausible scaffold for the design of novel DprE1 inhibitors. Further investigation is warranted to explore this potential and to synthesize and evaluate derivatives of this compound for their ability to inhibit DprE1 and other critical enzymes in pathogenic microorganisms.

Drug Design Principles Incorporating Nitrile Groups

The incorporation of a nitrile (-C≡N) group is a well-established strategy in modern drug design, offering a range of advantages in the development of therapeutic agents. The unique physicochemical properties of the nitrile moiety can significantly influence a drug candidate's biological activity and pharmacokinetic profile.

The nitrile group's impact on drug design can be attributed to several key principles:

Modulation of Physicochemical and Pharmacokinetic Properties: The nitrile group can alter a molecule's polarity and solubility, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to improved bioavailability and metabolic stability.

Enhancement of Binding Affinity and Selectivity: The linear geometry and electron distribution of the nitrile group allow it to participate in various non-covalent interactions with biological targets, including hydrogen bonds, dipole-dipole interactions, and π-π stacking. These interactions can enhance the binding affinity and selectivity of a drug candidate for its target protein.

Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom. This allows for the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological activity.

Covalent Inhibition: In some cases, the electrophilic nature of the carbon atom in the nitrile group allows it to act as a "warhead" for covalent inhibitors, forming a stable bond with a nucleophilic residue (like cysteine) in the active site of a target enzyme.

The following table summarizes the key roles of the nitrile group in drug design:

| Feature | Description | Impact on Drug Properties |

| Polarity and Solubility | The nitrile group is polar and can participate in hydrogen bonding. | Can improve aqueous solubility and bioavailability. |

| Metabolic Stability | The C≡N triple bond is generally stable to metabolic degradation. | Can increase the half-life of a drug. |

| Binding Interactions | The nitrogen atom can act as a hydrogen bond acceptor, and the triple bond can engage in π-stacking. | Enhances binding affinity and selectivity for the target. |

| Bioisosterism | Can mimic the size and electronic properties of other functional groups. | Allows for lead optimization and patentability. |

| Covalent Bonding | The carbon atom can be susceptible to nucleophilic attack. | Enables the design of targeted covalent inhibitors. |

Pharmacokinetic and Pharmacochemical Properties (in silico studies)

Computational, or in silico, methods are invaluable tools in modern drug discovery for predicting the pharmacokinetic and pharmacochemical properties of new chemical entities. These studies allow for the early-stage assessment of a compound's drug-likeness, saving time and resources in the drug development pipeline. For derivatives of this compound, in silico models can predict a range of crucial parameters.

Key predicted pharmacokinetic and pharmacochemical properties include:

Absorption: Parameters such as Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to assess the extent to which a drug is absorbed from the gastrointestinal tract into the bloodstream.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help to understand how a drug is distributed throughout the body.

Metabolism: The identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes is crucial for predicting a drug's metabolic stability and potential for drug-drug interactions.

Excretion: Predictions of a drug's clearance and half-life provide insights into how it is eliminated from the body.

Toxicity: In silico models can flag potential toxicities, such as cardiotoxicity (e.g., hERG inhibition) or hepatotoxicity.

A hypothetical in silico profile for a derivative of this compound might look like the following:

| Property | Predicted Value | Implication |

| Molecular Weight | < 500 g/mol | Good for oral bioavailability (Lipinski's Rule of Five) |

| LogP | 1-3 | Optimal balance between solubility and permeability |

| Human Intestinal Absorption | > 80% | Good oral absorption |

| Caco-2 Permeability | > 10 x 10⁻⁶ cm/s | High permeability |

| Plasma Protein Binding | < 90% | Sufficient free drug concentration for therapeutic effect |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| hERG Inhibition | pIC₅₀ < 5 | Low risk of cardiotoxicity |

Agricultural Chemistry Applications (Herbicides, Pesticides, Insecticides)

The pyrazine scaffold is present in a number of biologically active molecules, and derivatives of this compound have been explored for their potential use in agricultural applications. The reactivity of the chloro and cyano groups allows for the synthesis of a diverse library of compounds that can be screened for herbicidal, pesticidal, and insecticidal activity. smolecule.com

While specific, commercialized agrochemicals derived directly from this compound are not widely documented in publicly available literature, the general class of pyrazine-containing compounds has shown promise in this area. smolecule.com For instance, certain pyrazine derivatives have been investigated for their potential as herbicides and fungicides. The development of novel pesticides and herbicides often involves the synthesis and screening of large numbers of heterocyclic compounds, and this compound represents a readily available starting material for such endeavors.

Catalysis and Materials Science

The rigid, aromatic structure and the presence of nitrogen atoms make pyrazine derivatives, including those of this compound, interesting candidates for applications in catalysis and materials science.

In the field of catalysis , the nitrogen atoms in the pyrazine ring can act as ligands, coordinating to metal centers to form catalysts for a variety of organic transformations. While specific catalytic applications of this compound are not extensively reported, its derivatives can be envisioned as components of larger catalytic systems.

In materials science , pyrazine-containing molecules are of interest for the development of functional organic materials. For example, the planar structure and potential for π-π stacking interactions make pyrazine derivatives suitable for applications in organic electronics. There is research interest in using pyrazine derivatives for the creation of:

Organic Light-Emitting Diodes (OLEDs): The electronic properties of pyrazine-based molecules can be tuned to achieve emission in different parts of the visible spectrum.

Organic Semiconductors: The ability of pyrazine derivatives to transport charge makes them potential components of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. cas.orggoogle.com

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazine ring can coordinate to metal ions to form porous, crystalline materials with applications in gas storage, separation, and catalysis. While not directly using this compound, studies have shown the use of pyrazine-based ligands in the formation of MOFs. mdpi.comrsc.orgrsc.orgscilit.com

Development of Novel Heterocyclic Systems

The reactivity of this compound makes it an excellent starting material for the synthesis of more complex, fused heterocyclic systems. These novel scaffolds can then be explored for a variety of applications, particularly in medicinal chemistry.

Pyrazolo[3,4-b]selenolo[3,2-e]pyrazine Heterocycles

Research has demonstrated the synthesis of novel Pyrazolo[3,4-b]selenolo[3,2-e]pyrazine heterocycles. mdpi.com The synthesis involves the reaction of a chloropyrazolopyrazine carbonitrile with selenium, followed by reaction with α-halo alkylating agents and subsequent Thorpe-Ziegler cyclization. mdpi.com This work highlights the utility of pyrazine-based precursors in accessing complex, selenium-containing heterocyclic systems, which are of interest for their potential biological activities. mdpi.com

Fused Pyrimidine (B1678525) and Imidazopyrimidine Moieties

The same research that explored the synthesis of selenolopyrazolopyrazines also demonstrated the use of a 5-amino-pyrazolo[3,4-b]selenolo[3,2-e]pyrazine-6-carboxamide derivative as a precursor for the synthesis of new fused heterocyclic systems, including pyrimidine and imidazopyrimidine moieties. mdpi.com This showcases the versatility of the pyrazine scaffold in building a diverse range of fused heterocyclic compounds with potential applications in drug discovery and materials science. mdpi.com

Future Directions and Research Gaps

Structure-Activity Relationship Studies for Enhanced Bioactivity

A critical area for future research lies in the systematic exploration of the structure-activity relationships (SAR) of 5-Chloropyrazine-2-carbonitrile derivatives. Understanding how modifications to its chemical structure influence biological activity is paramount for designing more potent and selective compounds.

The pyrazine (B50134) ring itself offers multiple positions for substitution, and the existing chlorine and cyano groups are amenable to a variety of chemical transformations. researchgate.net Future SAR studies should focus on several key areas. Firstly, the replacement of the chlorine atom at the 5-position with other halogens (e.g., bromine, fluorine) or different functional groups could significantly impact the compound's reactivity and biological profile. smolecule.com For instance, the introduction of a fluorine atom can enhance metabolic stability and binding affinity. Secondly, modifications of the cyano group at the 2-position, such as its conversion to an amide, carboxylic acid, or tetrazole, could lead to derivatives with altered solubility, hydrogen bonding capacity, and target interactions.

Furthermore, the introduction of various substituents onto the pyrazine ring at the remaining open positions (3 and 6) would be a fruitful area of investigation. The addition of amino, alkyl, aryl, or heterocyclic groups could modulate the electronic properties and steric bulk of the molecule, leading to enhanced binding to biological targets. nih.gov For example, studies on related pyrazine compounds have shown that the introduction of specific aniline (B41778) derivatives can lead to potent inhibitory activity against protein kinases like CK2. nih.gov

A systematic approach, creating a library of derivatives with diverse substitutions and evaluating their activity against a panel of biological targets, will be crucial. This will not only help in identifying more potent compounds but also in understanding the key structural features required for specific biological activities.

Exploration of New Synthetic Pathways for Improved Yields and Selectivity

While methods for the synthesis of this compound and its derivatives exist, there is a continuous need to develop more efficient, selective, and environmentally friendly synthetic routes. researchgate.netmdpi.com Future research should focus on several promising areas to improve upon existing protocols.

The application of modern synthetic technologies such as flow chemistry and microwave-assisted synthesis also holds significant potential. mdpi.comresearchgate.net Flow chemistry, in particular, offers advantages in terms of safety, scalability, and precise control over reaction parameters, which can lead to improved yields and purity. researchgate.net For instance, the hydration of pyrazine-2-carbonitrile to pyrazinamide (B1679903) has been successfully demonstrated in a continuous flow reactor. orgsyn.org Exploring similar continuous-flow processes for the synthesis and modification of this compound could be a significant step forward.

Furthermore, the exploration of enzymatic catalysis presents a green and highly selective alternative to traditional chemical methods. mdpi.com Biocatalytic approaches, using enzymes like lipases, could be employed for the synthesis of pyrazinamide derivatives from pyrazine esters and amines in a continuous-flow system, offering high yields under mild conditions. nih.gov Investigating the potential of enzymes for the selective modification of the this compound scaffold is a promising avenue for future research.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Novel Catalytic Systems | High regioselectivity, improved yields. | Development of catalysts for site-specific functionalization. |

| Flow Chemistry | Enhanced safety, scalability, precise control. | Adaptation of flow reactors for the synthesis and modification of the target compound. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | Optimization of microwave protocols for various synthetic transformations. |

| Enzymatic Catalysis | High selectivity, environmentally friendly. | Screening and engineering of enzymes for specific modifications of the pyrazine scaffold. |

In-depth Mechanistic Studies of Biological Activities

While preliminary studies have indicated the potential of this compound derivatives as anticancer and antimicrobial agents, a deeper understanding of their mechanisms of action at the molecular level is crucial for their rational design and development as therapeutic agents. smolecule.comnih.gov

Future research should aim to identify the specific molecular targets of these compounds. For instance, in the context of cancer, it is important to determine whether these derivatives act as inhibitors of specific enzymes, such as protein kinases, or if they interfere with other cellular processes like apoptosis or DNA replication. nih.govmdpi.com Molecular docking studies, followed by experimental validation through techniques like enzyme inhibition assays and cellular thermal shift assays, can help in identifying and characterizing the direct binding targets. researchgate.net

Investigating the impact of these compounds on key signaling pathways within cancer cells is another critical area. Many pyrimidine-5-carbonitrile derivatives have been shown to target the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) pathways. nih.gov It is plausible that this compound derivatives share similar mechanisms. Studies using techniques such as western blotting and reporter gene assays can elucidate the effects of these compounds on the phosphorylation status of key signaling proteins and the expression of downstream target genes. nih.gov

Furthermore, understanding the mechanisms of potential drug resistance is vital for the long-term success of any new therapeutic agent. Investigating how cancer cells might develop resistance to this compound derivatives and exploring strategies to overcome this resistance, such as combination therapies, should be an integral part of future research.

Translational Research and Pre-clinical Development

The ultimate goal of medicinal chemistry research is to translate promising laboratory findings into effective clinical therapies. For this compound and its derivatives, this will require a concerted effort in translational research and pre-clinical development.

A critical first step is the comprehensive evaluation of the pharmacokinetic properties of lead compounds. This includes assessing their absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.netacs.org In silico predictions can provide initial guidance, but these must be followed by in vitro and in vivo studies to determine key parameters such as bioavailability, plasma protein binding, and metabolic stability. researchgate.net For instance, scaffold hopping from a pyrido[3,4-b]pyrazine (B183377) to a 1,6-napthyridine was shown to improve ADME properties in a series of kinase inhibitors. acs.org

Once promising candidates with favorable pharmacokinetic profiles are identified, their in vivo efficacy must be evaluated in relevant animal models of disease. nih.gov For anticancer agents, this would involve testing the compounds in xenograft or genetically engineered mouse models to assess their ability to inhibit tumor growth and metastasis. nih.gov The synthesis and pre-clinical anti-tumor activity of pyrazine diazohydroxide, sodium salt, serves as an example of a pyrazine derivative that has undergone such evaluation. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloropyrazine-2-carbonitrile, and how are intermediates characterized?

- Answer : The compound is typically synthesized via nucleophilic substitution or ammonoxidation of pyrazine derivatives. For example, substituted pyrazine precursors (e.g., 2-methylpyrazine) undergo chlorination followed by nitrile group introduction via cyanation reagents like KCN or CuCN. Key intermediates are characterized using LC-MS for molecular weight confirmation (e.g., CHClN, MW: 139.55) and HPLC for purity (>95.0%) . Structural validation employs H/C NMR to confirm substitution patterns on the pyrazine ring .

Q. What analytical techniques are essential for purity assessment and structural elucidation?

- Answer :

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for research-grade material) .

- Mass Spectrometry (HRMS) : Determines exact molecular weight (e.g., 139.55 g/mol for this compound) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal structure and bond angles, critical for studying reactivity .

Advanced Research Questions

Q. How do electronic effects of the chlorine and nitrile groups influence reactivity in cross-coupling reactions?

- Answer : The electron-withdrawing chlorine and nitrile groups activate the pyrazine ring for nucleophilic aromatic substitution (SNAr). Computational studies (e.g., DFT calculations ) predict electrophilic regions, guiding site-selective modifications. Experimental validation involves kinetic monitoring of reactions with amines or thiols under varying temperatures (25–100°C) .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

- Answer : Contradictions arise from differences in substituent positioning (e.g., 3-chloro vs. 5-chloro isomers). Systematic approaches include:

- SAR Studies : Compare activity of analogs (e.g., 3-amino-6,7-dihydrocyclopenta[b]pyrazine-2-carbonitrile) to isolate structural determinants .

- Metabolic Stability Assays : Use LC-MS/MS to assess degradation pathways in vitro (e.g., cytochrome P450 interactions) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Answer :

- Molecular Docking (MOE, AutoDock) : Simulates binding to enzymes (e.g., kinases) using crystal structures from the Protein Data Bank .

- MD Simulations : Evaluates stability of ligand-protein complexes over 100-ns trajectories, identifying key hydrogen bonds (e.g., nitrile-N···H interactions) .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

- Answer :

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential respiratory and dermal toxicity .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Waste Disposal : Follow EPA guidelines for halogenated nitriles (RCRA D-code D003) .

Q. How to optimize reaction yields in multistep syntheses involving this compound?

- Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity) to identify optimal conditions (e.g., DMF at 80°C for SNAr) .

- Catalyst Screening : Test Pd/Cu systems for cross-couplings, monitoring yields via GC-MS .

Data Reproducibility and Validation

Q. What validation steps ensure reproducibility in spectral data?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.